Methyl 2-((trimethylsilyl)methyl)benzoate
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Overview
Description
Methyl 2-((trimethylsilyl)methyl)benzoate is an organic compound characterized by the presence of a benzoate ester group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((trimethylsilyl)methyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst . . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using solid acid catalysts such as zirconium or titanium-based catalysts . These catalysts offer the advantage of being reusable and environmentally friendly compared to traditional liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((trimethylsilyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((trimethylsilyl)methyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-((trimethylsilyl)methyl)benzoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the trimethylsilyl group and is more commonly used in fragrances and as a solvent.
Trimethylsilyl benzoate: Contains a trimethylsilyl group attached directly to the benzoate, offering different reactivity and applications.
Uniqueness
Methyl 2-((trimethylsilyl)methyl)benzoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for specialized applications in organic synthesis and research .
Biological Activity
Methyl 2-((trimethylsilyl)methyl)benzoate is a specialized organic compound that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article delves into the biological activity of this compound, summarizing its properties, synthesis methods, and relevant research findings.
This compound has the molecular formula C12H18O2Si and a molecular weight of approximately 232.35 g/mol. The structure features a benzoate moiety with a trimethylsilyl group that enhances its stability and reactivity. This unique arrangement allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Structural Comparison with Related Compounds
The following table compares this compound with similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 4-((trimethylsilyl)ethynyl)benzoate | 75867-41-3 | Different substitution pattern on the aromatic ring |
Methyl 2-(trimethylsilyl)ethynylbenzoate | 107793-07-7 | Contains trimethylsilyl but lacks methyl substitution |
Methyl 2-(dimethylsilanylmethyl)benzoate | 97729-12-9 | Different silicon substitution patterns |
Methyl 4-(trimethylsilyl)benzoate | N/A | Lacks ethynyl functionality but retains silylation properties |
Insecticidal Properties
Research has shown that compounds structurally related to this compound, such as methyl benzoate, exhibit significant biological activity, particularly as insecticides. For example, methyl benzoate has been evaluated for its larvicidal properties against mosquito species like Aedes albopictus and Culex pipiens. The study reported that concentrations of 200 ppm resulted in up to 100% mortality for Aedes albopictus larvae after 24 hours, indicating strong insecticidal potential .
While specific studies on this compound's mechanism of action remain limited, it is hypothesized that the presence of the trimethylsilyl group may enhance its bioactivity by increasing lipophilicity, allowing better penetration through biological membranes. This property is crucial for compounds intended for use as insecticides or pharmaceuticals.
Synthesis Methods
Several synthetic pathways exist for producing this compound. Common methods include:
- Direct Esterification : Reacting benzoic acid with trimethylsilyl chloride in the presence of a catalyst.
- Grignard Reaction : Utilizing a Grignard reagent derived from trimethylsilylmethanol to react with appropriate benzoyl derivatives.
These methods provide efficient routes for synthesizing the compound in laboratory settings .
Study on Larvicidal Activity
A notable study assessed the larvicidal potential of methyl benzoate derivatives against mosquito larvae. The results indicated a positive correlation between compound concentration and larval mortality, supporting the hypothesis that structural analogs like this compound may exhibit similar insecticidal effects .
Potential in Drug Development
Given the compound's structural characteristics, there is potential for its application in drug development. The presence of the trimethylsilyl group can enhance solubility and bioavailability, making it a candidate for further pharmacological studies.
Properties
CAS No. |
97729-12-9 |
---|---|
Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
methyl 2-(trimethylsilylmethyl)benzoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)11-8-6-5-7-10(11)9-15(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
PKYHEBNCHVLDEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C[Si](C)(C)C |
Origin of Product |
United States |
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